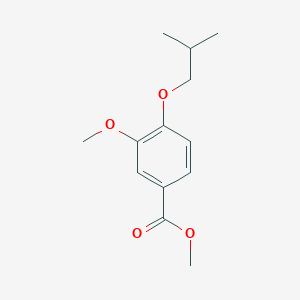
METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE: is an organic compound that belongs to the class of ethers It is derived from vanillic acid, a naturally occurring phenolic compound found in various plants
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including methyl vanillate, 2-methylpropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For example, the synthesis of methyl vanillate, 2-methylpropyl ether can be achieved by reacting methyl vanillate with 2-methylpropyl bromide in the presence of a base .
Industrial Production Methods: Industrial production of ethers often involves the use of catalytic processes. For example, the acid-catalyzed dehydration of alcohols can be used to produce symmetrical ethers. for unsymmetrical ethers like methyl vanillate, 2-methylpropyl ether, the Williamson ether synthesis remains the most practical method .
化学反応の分析
Types of Reactions: METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers or other functionalized compounds .
科学的研究の応用
METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
作用機序
The mechanism of action of methyl vanillate, 2-methylpropyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Methyl propyl ether: Similar in structure but lacks the vanillic acid moiety.
Ethyl vanillate: Similar in structure but has an ethyl group instead of a 2-methylpropyl group.
Vanillin: The parent compound from which methyl vanillate is derived.
Uniqueness: METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE is unique due to the presence of both the vanillic acid moiety and the 2-methylpropyl ether group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 3-methoxy-4-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)8-17-11-6-5-10(13(14)16-4)7-12(11)15-3/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDXKHWGSBZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














